Ethyl 2-(butane-2-sulfonyl)acetate

Description

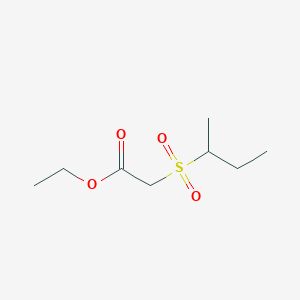

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-butan-2-ylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGWPXVQHVOKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 2-(butane-2-sulfonyl)acetate

Executive Summary

This technical guide details the synthesis, purification, and characterization of Ethyl 2-(butane-2-sulfonyl)acetate , a versatile

The protocol outlined below utilizes a robust two-step sequence: nucleophilic substitution (

Retrosynthetic Analysis & Strategy

To synthesize Ethyl 2-(butane-2-sulfonyl)acetate efficiently, we employ a disconnection strategy focused on the C-S bond and the oxidation state of the sulfur atom.

Strategic Logic

-

C-S Bond Formation: The most reliable route involves the alkylation of a thiol. We select butane-2-thiol as the nucleophile and ethyl bromoacetate as the electrophile. Ethyl bromoacetate is preferred over the chloro-analog due to the weaker C-Br bond, facilitating a faster reaction at lower temperatures, which suppresses disulfide byproduct formation.

-

Oxidation State Adjustment: Direct sulfonation is difficult. Therefore, we synthesize the sulfide (thioether) intermediate first, then oxidize it to the sulfone. m-Chloroperbenzoic acid (mCPBA) is selected as the oxidant for laboratory-scale synthesis due to its rapid kinetics and ease of monitoring, though catalytic peroxide methods are viable for scale-up.

Figure 1: Retrosynthetic disconnection showing the sulfide oxidation strategy.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(butane-2-thio)acetate

This step involves the

Safety Note: Butane-2-thiol is volatile and possesses a potent, offensive odor. All operations must be performed in a fume hood. Glassware should be quenched with dilute bleach (NaOCl) immediately after use to oxidize residual thiols.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Butane-2-thiol | 1.0 | Nucleophile |

| Ethyl bromoacetate | 1.05 | Electrophile |

| Potassium Carbonate ( | 1.5 | Base (Proton Scavenger) |

| Acetone (dry) | Solvent | Polar Aprotic Medium |

Procedure

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

). -

Solvation: Add Butane-2-thiol (10 mmol) and anhydrous Acetone (50 mL).

-

Deprotonation: Add

(15 mmol) in a single portion. Stir for 10 minutes at room temperature (RT) to facilitate partial deprotonation. -

Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl bromoacetate (10.5 mmol) dropwise over 15 minutes.

-

Scientist's Insight: Dropwise addition prevents localized heating, which can lead to elimination side products (ethyl acrylate formation).

-

-

Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The thiol spot should disappear.

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Step 2: Oxidation to Ethyl 2-(butane-2-sulfonyl)acetate

The sulfide is oxidized to the sulfone using mCPBA. This reaction proceeds through a sulfoxide intermediate.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Sulfide Intermediate | 1.0 | Substrate |

| mCPBA (77% max) | 2.2 | Oxidant (Electrophilic O-transfer) |

| Dichloromethane (DCM) | Solvent | Solvent |

| Quench | Reductant for excess peroxide |

Procedure

-

Solvation: Dissolve the Sulfide intermediate (from Step 1) in DCM (10 mL/g substrate) in an RBF. Cool to 0°C.[7]

-

Oxidation: Add mCPBA (2.2 equiv) portion-wise over 20 minutes.

-

Scientist's Insight: Two equivalents are required: one for Sulfide

Sulfoxide, and one for Sulfoxide

-

-

Completion: Stir at RT for 3–6 hours. A white precipitate (m-chlorobenzoic acid) will form.

-

Quench & Workup:

-

Filter the mixture to remove the bulk of m-chlorobenzoic acid.

-

Wash the filtrate with 10%

(removes excess oxidant). -

Wash with Sat.

(removes acidic byproducts). -

Wash with Brine, dry over

, and concentrate.[3]

-

-

Crystallization: The product often solidifies upon standing or cooling. Recrystallize from Ethanol/Hexane if high purity is required.

Process Visualization

The following diagram illustrates the complete workflow, including critical decision points and workup logic.

Figure 2: Step-by-step experimental workflow for the synthesis of the target sulfone.

Characterization Matrix

The following data confirms the structure of Ethyl 2-(butane-2-sulfonyl)acetate. Note that the molecule contains a chiral center at the sec-butyl group, making the product a racemate.

| Technique | Expected Signal / Observation | Structural Assignment |

| Physical State | White solid or colorless viscous oil | Sulfones generally have higher melting points than sulfides. |

| IR Spectroscopy | ~1735-1745 | C=O stretch (Ester) |

| ~1310 | ||

| Ester | ||

| Methine of sec-butyl group ( | ||

| Ester methyl ( | ||

| sec-butyl methyl ( | ||

| ~163-165 ppm | Carbonyl (C=O) | |

| ~55-60 ppm |

Mechanistic Insight: Acidity & Reactivity

The target molecule is an Active Methylene Compound . The electron-withdrawing nature of both the sulfonyl (

-

pKa: Estimated at 11–13 (in DMSO/Water).

-

Implication: This compound can be deprotonated by weak bases (e.g., piperidine,

) to participate in Knoevenagel condensations with aldehydes, a key reaction in the synthesis of heterocyclic pharmaceuticals [1].

References

-

General Synthesis of Sulfones via Oxidation

-

Acidity of

-Sulfonyl Esters:- Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

-

Source:

-

Precursor Alkylation Protocol (Analogous)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. pubs.acs.org [pubs.acs.org]

"physical and chemical properties of Ethyl 2-(butane-2-sulfonyl)acetate"

Technical Guide & Whitepaper

Executive Summary

Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) is a specialized organosulfur building block used in advanced organic synthesis and medicinal chemistry.[1][2] Characterized by a "bis-activated" methylene group flanked by an ester and a sulfonyl moiety, this compound serves as a potent nucleophile upon deprotonation. Its unique structural feature—the sec-butyl group—introduces lipophilicity and a chiral center, distinguishing it from common methyl- or phenyl-sulfonyl analogs. This guide details its physicochemical profile, synthesis protocols, and reactivity patterns, providing a roadmap for its application in drug development.

Molecular Identity & Structural Analysis

The molecule comprises an ethyl acetate backbone substituted at the

Identification Data

| Parameter | Detail |

| IUPAC Name | Ethyl 2-(butane-2-sulfonyl)acetate |

| CAS Number | 1153196-37-2 |

| Molecular Formula | |

| Molecular Weight | 208.28 g/mol |

| SMILES | CCC(C)S(=O)(=O)CC(=O)OCC |

| Stereochemistry | Contains one chiral center at the sec-butyl methine carbon.[1][2] Typically supplied as a racemate. |

Electronic & Steric Properties

-

Acidity (pKa): The

-protons have a predicted pKa of 11–12 (DMSO) [1]. This is significantly more acidic than simple esters (pKa ~25) due to the synergistic electron-withdrawing effects of the sulfone and carbonyl groups, allowing deprotonation by mild bases like potassium carbonate ( -

Lipophilicity: The sec-butyl chain increases the LogP (partition coefficient) compared to methyl-sulfonyl analogs, enhancing solubility in non-polar organic solvents and potentially improving cell permeability in early-stage drug candidates.

Physical Properties

Note: Experimental values for this specific CAS are limited in public registries. Data below synthesizes predicted values based on structure-activity relationships (SAR) of close analogs (e.g., Ethyl 2-(methylsulfonyl)acetate).

| Property | Value / Range | Condition / Method |

| Physical State | Viscous Liquid or Low-Melting Solid | Ambient Temp (25°C) |

| Boiling Point | 310°C – 330°C (Predicted) | 760 mmHg (Decomposes prior to boiling) |

| Density | Predicted | |

| Solubility | High: DCM, Ethyl Acetate, DMSO, MethanolLow: Water, Hexanes | Organic solvents preferred for reactions |

| Flash Point | >110°C | Closed Cup (Estimated) |

Synthesis Protocol (Step-by-Step)

To ensure high purity and yield, a two-step sequence starting from ethyl chloroacetate and butane-2-thiol is recommended. This pathway minimizes side reactions common in direct sulfonation approaches.

Reaction Pathway Diagram

The following diagram illustrates the conversion of precursors to the final sulfone via a sulfide intermediate.

Figure 1: Two-step synthesis of Ethyl 2-(butane-2-sulfonyl)acetate involving thio-alkylation followed by oxidation.

Detailed Methodology

Step 1: Thio-Alkylation (Sulfide Formation)

-

Reagents: Ethyl chloroacetate (1.0 eq), Butane-2-thiol (1.1 eq), Potassium Carbonate (

, 1.5 eq). -

Solvent: Acetone (anhydrous).

-

Procedure:

-

Suspend

in acetone. -

Add butane-2-thiol dropwise at

(exothermic). -

Add ethyl chloroacetate slowly.

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of thiol).

-

Workup: Filter salts, concentrate filtrate, and partition between water/ethyl acetate. Dry organic layer (

) and concentrate. -

Result: Ethyl 2-(butane-2-thio)acetate (Oil).

-

Step 2: Oxidation to Sulfone

-

Reagents: 3-Chloroperbenzoic acid (mCPBA, 2.2 eq) OR 30%

(3.0 eq) with -

Solvent: Dichloromethane (DCM) for mCPBA; Acetic Acid for

. -

Procedure (mCPBA method):

-

Dissolve sulfide in DCM at

. -

Add mCPBA portion-wise (control exotherm).

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Quench with saturated

(to remove excess peroxide) and -

Purification: Recrystallization (if solid) or Flash Chromatography (Hexane/EtOAc).

-

Reactivity & Applications in Drug Development

The "Bis-Activated" Reactivity

The central utility of this molecule lies in its ability to act as a nucleophilic linchpin . The sulfone group is not just an activating group; it can be retained as a pharmacophore or removed (desulfonylation) to yield complex esters.

Key Reaction: Alpha-Alkylation

Due to the high acidity (pKa ~11), the

Figure 2: Alpha-alkylation cycle demonstrating the compound's role as a nucleophilic building block.

Application Scenarios

-

Heterocycle Synthesis: Reaction with 1,2-dielectrophiles (e.g., ethylene dibromide) allows for the formation of cyclopropane or larger ring systems containing the sulfonyl ester motif.

-

Modified Julia Olefination: While typically performed with benzothiazole sulfones, alkyl sulfonyl esters can undergo Julia-type olefination with aldehydes to form

-unsaturated esters, particularly when promoted by Lewis acids or specific bases [2]. -

Medicinal Chemistry: The sec-butyl sulfone moiety is resistant to metabolic hydrolysis compared to sulfonamides, offering a robust polar group for optimizing drug-target interactions (H-bonding acceptor).

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin and serious eye irritation (H315, H319).

-

Stability: Stable under standard conditions.[3] Avoid strong oxidizing agents (beyond synthesis requirements) and strong bases (unless intended for reaction).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can hydrolyze the ester over long periods.

References

-

Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21, no. 12 (1988): 456-463. Link (Context: pKa values of alpha-sulfonyl esters).

-

Blakemore, P. R.[4][5] "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1 no. 23 (2002): 2563-2585. Link (Context: Reactivity of sulfonyl esters in olefination).

-

Accela ChemBio.[1][2] "Product Safety Data Sheet: Ethyl 2-(butane-2-sulfonyl)acetate." Accessed 2024.[6] Link (Context: CAS verification and safety data).

Sources

- 1. 660-12-8,butane-1-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. sasoltechdata.com [sasoltechdata.com]

- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 5. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl butane-2-sulfonate | C6H14O3S | CID 20811123 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Ethyl 2-(butane-2-sulfonyl)acetate CAS number and molecular structure"

Executive Summary

Ethyl 2-(butane-2-sulfonyl)acetate is a specialized organosulfur building block utilized primarily in the synthesis of complex pharmaceutical intermediates. Characterized by the presence of a sulfonyl group (

Chemical Identity & Molecular Structure[1][2][3]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | Ethyl 2-(butan-2-ylsulfonyl)acetate |

| Common Name | Ethyl 2-(sec-butylsulfonyl)acetate |

| CAS Number | 1153196-37-2 |

| Molecular Formula | |

| Molecular Weight | 208.28 g/mol |

| SMILES | CCC(C)S(=O)(=O)CC(=O)OCC |

| InChI Key | ENA245485612 (Variant dependent on specific isomer registry) |

Structural Analysis

The molecule consists of three distinct functional domains:

-

The sec-Butyl Tail: A hydrophobic alkyl chain containing a chiral center at

. Unless synthesized from enantiopure precursors, the commercial reagent is typically a racemic mixture. -

The Sulfonyl Core (

): A strong electron-withdrawing group (EWG) that enhances the acidity of the adjacent protons and provides metabolic stability. -

The Ethyl Acetate Moiety: Provides a reactive ester handle for transesterification or hydrolysis and contributes to the acidity of the

-methylene position.

Stereochemical Note: The presence of the chiral center on the butyl chain means this compound exists as a pair of enantiomers.[1] In high-precision medicinal chemistry, resolution of the starting sulfinate may be required to control the absolute configuration.

Synthesis & Production Protocols

While various routes exist, the Nucleophilic Substitution of Sulfinates is the preferred industrial method due to its high atom economy and avoidance of odorous thiol intermediates.

Primary Route: Sulfinate Alkylation (The "Gold Standard")

This protocol relies on the

Reagents:

-

Sodium butane-2-sulfinate (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (green alternative)

-

Catalyst: TBAI (Tetrabutylammonium iodide) - 0.05 eq (optional, accelerates reaction)

Step-by-Step Protocol:

-

Preparation: Charge a dry round-bottom flask with Sodium butane-2-sulfinate (10 mmol) and anhydrous DMF (20 mL). Ensure the system is under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add Ethyl bromoacetate (11 mmol) dropwise over 15 minutes to prevent exotherms.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup:

-

Dilute the reaction mixture with water (100 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with brine (

mL) to remove residual DMF. -

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis logic and the subsequent reactivity profile of the active methylene group.

Figure 1: Synthetic pathway (left) and reactivity profile (right) demonstrating the formation and utility of the active methylene center.

Physical & Chemical Properties[1][3][5][6][7][8][9][10]

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Viscous Liquid or Low-Melting Solid | Dependent on purity/enantiomeric excess. |

| Boiling Point | ~340°C (Predicted) | High due to sulfone polarity. |

| Density | ~1.15 g/cm³ | Standard for sulfonyl esters. |

| Solubility | DMSO, DMF, Methanol, DCM | Poor water solubility. |

| ~11–13 | Highly acidic due to flanking |

Applications in Drug Discovery[7][9]

Bioisosteric Utility

The sulfonyl group is a non-hydrolyzable bioisostere for carbonyls. Incorporating Ethyl 2-(butane-2-sulfonyl)acetate into a scaffold can improve metabolic stability by preventing enzymatic cleavage common to standard peptides or esters.

The "Active Methylene" Advantage

The protons between the sulfone and ester are highly acidic. This allows the compound to be used in:

-

Knoevenagel Condensations: Reaction with aldehydes to form

-unsaturated sulfones. -

Heterocycle Formation: Cyclization with urea or amidines to form pyrimidines and thiazines.

-

Alkylation: Introduction of the sec-butylsulfonyl-acetate motif into larger pharmacophores.

Experimental Workflow: Alkylation Example

To functionalize the alpha position:

-

Dissolve product in THF.

-

Add NaH (1.1 eq) at 0°C. Evolution of

gas confirms deprotonation. -

Add alkyl halide (e.g., Benzyl bromide).

-

Warm to RT. The sulfone stabilizes the intermediate carbanion, facilitating high-yield coupling.

Safety & Handling (MSDS Summary)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under nitrogen. Sulfones are generally stable, but the ester group is susceptible to hydrolysis if exposed to moisture over long periods.

References

-

PubChem Database. "Ethyl butane-2-sulfonate and derivatives." National Center for Biotechnology Information. Accessed October 2023. [Link]

-

Wang, et al. "Application of Sulfonyl Group in Drug Design." Semantic Scholar, 2023. (Review of sulfone bioisosteres). [Link]

Sources

The Sulfonyl-Stabilized Carbanion: A Technical Guide to Ethyl 2-(butane-2-sulfonyl)acetate

Executive Summary

Ethyl 2-(butane-2-sulfonyl)acetate (CAS 1153196-37-2) represents a specialized class of

This guide provides a comprehensive analysis of the compound's reactivity profile, stability parameters, and experimental protocols for its application as a nucleophilic scaffold in drug discovery.

Physicochemical Profile & Structural Analysis

Structural Architecture

The molecule consists of an ethyl acetate core substituted at the

-

Formula:

-

Molecular Weight: 208.28 g/mol

-

Key Functional Groups:

-

Sulfone (

): Provides strong inductive ( -

Ester (

): Offers a handle for further derivatization (hydrolysis, reduction, amidation) and contributes to -

Active Methylene (

): The nucleophilic center of the molecule. -

Sec-Butyl Group: Introduces a chiral center at the

-position relative to the carbonyl. Commercial preparations are typically racemic.

-

Electronic Effects and Acidity

The reactivity of Ethyl 2-(butane-2-sulfonyl)acetate is governed by the synergistic electron-withdrawing nature of the sulfone and ester groups.

| Parameter | Value / Description | Context |

| Estimated | 12.5 – 13.5 | In DMSO (comparable to ethyl (methylsulfonyl)acetate). |

| Nucleophilicity | High (as Enolate) | Generated upon treatment with mild bases (e.g., |

| Electrophilicity | Moderate | The ester carbonyl is susceptible to nucleophilic attack; the sulfone sulfur is inert. |

| Chirality | Racemic Mixture | The sec-butyl group contains a stereocenter. |

Stability Profile

Thermal Stability

Sulfones are inherently thermally stable. However,

-

Recommendation: Distill or heat under vacuum if temperatures exceed

. Store below

Hydrolytic Stability

-

Acidic Conditions: The sulfonyl group remains intact. The ester group hydrolyzes to the carboxylic acid. The resulting

-sulfonyl acetic acid is relatively stable compared to -

Basic Conditions: The ester hydrolyzes rapidly to the carboxylate. Prolonged exposure to strong base and heat may lead to retro-Claisen-type cleavage or degradation, although the sulfonyl carbanion is the dominant species.

Oxidative/Reductive Stability

-

Oxidation: Highly stable. Compatible with oxidizing agents like

or Jones reagent used elsewhere in a complex molecule. -

Reduction: The sulfone is resistant to hydride reducing agents (

,

Reactivity & Synthetic Utility[1][2]

Nucleophilic Substitution ( -Alkylation)

The primary application of this compound is as a nucleophile . Upon deprotonation, the stabilized carbanion reacts efficiently with alkyl halides.

-

Mechanism:

displacement. -

Selectivity: Mono-alkylation is easily controlled due to the steric bulk of the sec-butyl group and the reduced acidity of the mono-alkylated product.

Condensation Reactions

-

Knoevenagel Condensation: Reacts with aldehydes to form

-unsaturated sulfonyl esters. -

Michael Addition: The enolate serves as an excellent Michael donor to conjugated enones or nitroalkenes.

Visualization of Reactivity Pathways

The following diagram illustrates the core reaction pathways for Ethyl 2-(butane-2-sulfonyl)acetate.

Figure 1: Primary reactivity pathways including alkylation, condensation, and hydrolysis.

Experimental Protocols

Synthesis of Ethyl 2-(butane-2-sulfonyl)acetate

Rationale: Direct displacement of halide by sulfinate salt is the cleanest method, avoiding over-oxidation issues common with thioether oxidation.

Reagents:

-

Ethyl bromoacetate (1.0 equiv)

-

Sodium butane-2-sulfinate (1.1 equiv)

-

Ethanol (0.5 M concentration)

Protocol:

-

Setup: Charge a round-bottom flask with Sodium butane-2-sulfinate and anhydrous Ethanol.

-

Addition: Add Ethyl bromoacetate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (SiO -

Workup: Cool to room temperature. Filter off the precipitated Sodium Bromide (NaBr).

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with water and brine. Dry over

and concentrate. -

Purification: If necessary, purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

General Protocol for -Alkylation

Rationale: Use of a mild base prevents ester hydrolysis while effectively generating the enolate.

Reagents:

-

Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv)

-

Alkyl Halide (1.1 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Acetone or DMF (Solvent)

Protocol:

-

Activation: Dissolve the sulfonyl acetate in Acetone (0.2 M). Add

. Stir at RT for 15 mins. -

Alkylation: Add the Alkyl Halide.

-

Conditions:

-

Reactive Halides (BnBr, AllylBr): Stir at RT for 4–12 hours.

-

Unreactive Halides: Heat to reflux (Acetone) or

(DMF) for 12–24 hours.

-

-

Workup: Filter solids. Concentrate solvent. Partition between EtOAc and Water.

-

Yield: Typical yields range from 75–90%.[1]

Handling & Safety Data

While specific toxicological data for this CAS is limited, standard safety protocols for

| Hazard Class | Description | Precaution |

| Skin Irritant | Category 2 (H315) | Wear nitrile gloves and lab coat. |

| Eye Irritant | Category 2A (H319) | Use chemical splash goggles. |

| Storage | Hygroscopic / Hydrolysis Risk | Store in a cool, dry place under inert gas (Nitrogen/Argon). |

References

-

PubChem. (n.d.). Ethyl 2-(sec-butylsulfonyl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(8), 1365–1368. Retrieved from [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Provides baseline pKa data for sulfonyl-stabilized carbanions). Retrieved from [Link]

-

Trost, B. M. (1988). Sulfones: Chemical Chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. (Foundational review on sulfone reactivity). Retrieved from [Link]

Sources

Technical Monograph: Ethyl 2-(butane-2-sulfonyl)acetate

A Versatile

Executive Summary

Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) represents a specialized class of

This guide provides a comprehensive technical review of its synthesis, reactivity profile, and experimental utility, designed for researchers requiring high-purity functionalization of sulfonyl scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Ethyl 2-(butan-2-ylsulfonyl)acetate |

| Molecular Formula | |

| Molecular Weight | 208.28 g/mol |

| CAS Number | 1153196-37-2 |

| Physical State | Viscous liquid or low-melting solid (isomer dependent) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in |

| Key Functional Group |

Synthetic Methodology

The synthesis of Ethyl 2-(butane-2-sulfonyl)acetate is most robustly achieved via a two-step thio-alkylation/oxidation sequence . This route is preferred over the reaction of sulfinate salts due to the higher commercial availability of thiols compared to sec-butyl sulfinates.

Mechanistic Pathway

The synthesis begins with the nucleophilic substitution (

Figure 1: Two-step synthetic pathway via sulfide oxidation.

Validated Experimental Protocol

Step 1: Thio-alkylation

-

Reagents: Butane-2-thiol (1.0 eq), Ethyl chloroacetate (1.05 eq),

(anhydrous, 1.2 eq). -

Solvent: Acetone (0.5 M concentration).

-

Procedure: Suspend

in acetone. Add butane-2-thiol dropwise at 0°C. Stir for 15 min. Add ethyl chloroacetate dropwise. Reflux for 4 hours. -

Workup: Filter salts, concentrate filtrate. Partition between EtOAc/Water.[1] Dry organic layer (

) and concentrate.[1]

Step 2: Catalytic Oxidation (Green Chemistry) Rationale: Using Tungstate-catalyzed peroxide oxidation avoids the hazardous waste associated with mCPBA and prevents over-oxidation side products.

-

Reagents: Sulfide intermediate (1.0 eq), 30%

(2.5 eq), -

Procedure:

-

Dissolve sulfide in minimal MeOH or without solvent (neat).

-

Add catalyst solution.

-

Add

dropwise at <40°C (Exothermic!). -

Stir at 60°C for 2 hours. Monitor by TLC (disappearance of sulfide and sulfoxide).

-

-

Purification: Quench with saturated

. Extract with DCM. The product is typically pure enough (>95%) for subsequent steps; otherwise, purify via silica flash chromatography (Hex/EtOAc 3:1).

Reactivity Profile & Applications

The core utility of ethyl 2-(butane-2-sulfonyl)acetate lies in the acidity of the

The "Active Methylene" Manifold

This molecule serves as a linchpin for constructing complex carbon skeletons.

Figure 2: Primary reaction manifold for

Critical Reaction Classes

A.

-Alkylation (C-C Bond Formation)

The most common application is the introduction of alkyl chains.

-

Base Selection: Weak bases (

) are often insufficient for mono-alkylation due to the "dialkylation problem." Use NaH (1.1 eq) in DMF/THF at 0°C to ensure quantitative deprotonation before adding the electrophile. -

Causality: The steric bulk of the sec-butyl group provides a modest diastereoselective bias compared to methyl sulfones, though chiral auxiliaries are needed for high enantioselectivity.

B. Classical Julia Olefination

Unlike heterocyclic sulfones (e.g., benzothiazole derivatives used in the Modified Julia), this alkyl sulfone requires the Classical Julia sequence:

-

Aldol-type addition to an aldehyde

-

Acylation of the hydroxyl group.

-

Reductive elimination (using Na/Hg or

) to yield the alkene.

-

Note: This method is valuable when the sec-butyl sulfone moiety is not desired in the final product, using the sulfone purely as a temporary activating group.

C. Medicinal Chemistry: The Sulfone Isostere

In drug design, the sulfone group is often used as a non-classical isostere for a carbonyl or as a stable anchor to lower lipophilicity (LogP) compared to a sulfide.

-

Metabolic Stability: The sec-butyl group is relatively resistant to oxidative metabolism (CYP450) compared to n-butyl chains, as

-oxidation is sterically hindered and the secondary carbon is already oxidized to the sulfone linkage.

Structural Analysis & Data Interpretation

For researchers verifying the synthesis of this compound, the following spectral signatures are diagnostic:

| Spectroscopic Method | Diagnostic Signal | Structural Assignment |

| 1H NMR (CDCl3) | ||

| 1H NMR | ||

| 1H NMR | ||

| IR Spectroscopy | 1735-1750 | C=O Stretch (Ester) |

| IR Spectroscopy | 1300-1320 | |

| IR Spectroscopy | 1130-1150 |

References

-

Sato, K., et al. "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476. Link

-

Blakemore, P. R. "The Modified Julia Olefination: Alkene Synthesis via the Condensation of Metallated Heteroaryl Sulfones with Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002, pp. 2563-2585. Link (Cited for contrast with Classical Julia).

-

Trost, B. M. "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, vol. 61, no. 1, 1988, pp. 107-124. Link

-

PubChem Database. "Ethyl butane-2-sulfonate and related esters." National Center for Biotechnology Information. Accessed 2024.[2][3] Link

-

Bahrami, K., et al. "Transition-Metal-Free Synthesis of Sulfones from Sulfinates." Journal of Organic Chemistry, vol. 75, no. 18, 2010, pp. 6208–6213. Link

Sources

Technical Guide: Biological Potentials of Sulfonylacetate Compounds

Executive Summary

This technical guide analyzes the pharmacological versatility of sulfonylacetate compounds (

Part 1: Chemical Scaffold & Pharmacophore Analysis

The biological potency of sulfonylacetates stems from three structural pillars:

-

The Sulfonyl Spacer (

): A rigid, strong hydrogen-bond acceptor that provides metabolic stability against oxidative degradation compared to sulfides. -

The Active Methylene (

): Flanked by electron-withdrawing carbonyl and sulfonyl groups, this position is highly acidic ( -

The Carboxylate Terminus (

): mimics the anionic head groups of fatty acids or arachidonic acid metabolites, facilitating binding to nuclear receptors and anion-binding pockets.

Structure-Activity Relationship (SAR) Matrix

| Structural Domain | Biological Target | Mechanistic Role |

| Free Acid ( | Aldose Reductase (ALR2) | Binds to the anion-binding pocket (Tyr48, His110, Trp111) to block glucose entry. |

| Free Acid ( | PPAR | Mimics fatty acid carboxylates; activates nuclear transcription factors for lipid metabolism. |

| Ester/Amide ( | Microbial Enzymes | Lipophilic prodrug form; penetrates bacterial cell walls before hydrolysis or direct interaction. |

| Aryl Sulfonyl Tail | COX-2 / CA-IX | Provides bulk tolerance and hydrophobic interactions within the enzyme channel. |

Part 2: Therapeutic Domains & Mechanisms[1]

Metabolic Regulation: Aldose Reductase Inhibition

Sulfonylacetic acids are potent Aldose Reductase Inhibitors (ARIs) . In hyperglycemic states (Diabetes Mellitus), the saturation of Hexokinase shunts glucose into the Polyol Pathway , where Aldose Reductase converts glucose to sorbitol. Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy and retinopathy.

Mechanism: Sulfonylacetates act as competitive inhibitors. The carboxylate group anchors the molecule in the catalytic site, while the sulfonyl-aryl tail occupies the hydrophobic specificity pocket, preventing the reduction of glucose.

Figure 1: Polyol Pathway & Inhibition Mechanism

Caption: Sulfonylacetate compounds inhibit Aldose Reductase (ALR2), preventing the rate-limiting conversion of Glucose to Sorbitol and mitigating osmotic stress in diabetic tissues.

Nuclear Receptor Agonism (PPARs)

Derivatives of sulfonylacetic acid (e.g., phenyl-sulfonylacetic acids) function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) .

-

PPAR

: Regulates fatty acid catabolism (liver). -

PPAR

: Regulates adipogenesis and insulin sensitivity (adipose tissue).[1]

The sulfonylacetate moiety mimics the endogenous ligand structure, recruiting co-activators to the Retinoid X Receptor (RXR) complex to drive transcription of genes like LPL (Lipoprotein Lipase) and FATP (Fatty Acid Transport Protein).

Part 3: Experimental Protocols

Protocol A: Synthesis of Aryl Sulfonylacetic Acids

Objective: Synthesize a core scaffold for biological evaluation.[2]

Reagents: Thiophenol derivative, Chloroacetic acid, NaOH, Hydrogen Peroxide (30%), Tungstate catalyst.

-

Nucleophilic Substitution (S-Alkylation):

-

Dissolve 10 mmol of substituted thiophenol in 20 mL 10% NaOH.

-

Add 12 mmol Chloroacetic acid dropwise at 0°C.

-

Reflux for 2 hours. Acidify with HCl to precipitate Arylthioacetic acid .

-

Checkpoint: Verify intermediate via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

-

Oxidation (Sulfide

Sulfone):-

Dissolve intermediate in Glacial Acetic Acid.

-

Add 3 equivalents of

and 1 mol% -

Stir at 60°C for 4 hours.

-

Pour into ice water. Filter the white crystalline solid (Aryl Sulfonylacetic Acid ).

-

Validation: IR Spectroscopy should show strong sulfone bands at ~1320 cm⁻¹ (

) and ~1140 cm⁻¹ (

-

Protocol B: Aldose Reductase Inhibition Assay

Objective: Quantify the IC50 of the synthesized sulfonylacetate.

Materials:

-

Enzyme: Recombinant Human Aldose Reductase (rhAR).

-

Substrate: DL-Glyceraldehyde.

-

Cofactor: NADPH (0.15 mM).

-

Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Workflow:

-

Preparation: Prepare a reaction mixture containing buffer, NADPH, and rhAR in a quartz cuvette.

-

Blanking: Equilibrate at 30°C for 5 minutes to establish baseline NADPH oxidation.

-

Initiation: Add DL-Glyceraldehyde (10 mM) to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH

NADP+) for 3 minutes using a UV-Vis spectrophotometer. -

Inhibition: Repeat with varying concentrations of the sulfonylacetate compound (0.1

M – 100 -

Calculation:

Note: Ensure DMSO concentration in the final assay does not exceed 1% to prevent enzyme denaturation.

Part 4: Quantitative Activity Data

Table 1: Comparative Biological Activity of Sulfonyl-Containing Scaffolds

| Compound Class | Target | Activity Metric | Reference |

| Sulfonylacetic Acid (Substituted) | Aldose Reductase | IC50: 0.36 | [1] |

| Phenylacetic Acid Derivative | PPAR | EC50: 1.2 | [2] |

| Sulfonyl Hydrazone | Breast Cancer (MCF-7) | IC50: 17.8 | [3] |

| Sulfonyl Phenoxide | S. aureus (MRSA) | MIC: 32 | [4] |

Part 5: Future Outlook & Lead Optimization

The next generation of sulfonylacetate therapeutics lies in bioisosteric replacement .

-

Fluorination: Introducing fluorine to the

-carbon ( -

Hybrid Molecules: Linking sulfonylacetates with NO-donating moieties to create dual-action anti-inflammatory/vasodilatory agents for diabetic complications.

Mechanistic Pathway: PPAR Activation

Caption: Sulfonylacetate agonists bind PPAR

References

-

Structural analysis of sulindac as an inhibitor of aldose reductase and AKR1B10. Chemico-Biological Interactions. Link

-

Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters. Link

-

Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives. Medicinal Chemistry Research. Link

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. Annals of Clinical Microbiology and Antimicrobials. Link

-

In Search of Differential Inhibitors of Aldose Reductase. Biomolecules. Link

Sources

"introduction to beta-keto sulfones in organic chemistry"

The Chameleon Scaffold: A Technical Guide to -Keto Sulfones

Executive Summary

This guide moves beyond basic textbook definitions to explore the mechanistic nuances, robust synthetic protocols, and strategic applications of

Part 1: Structural & Electronic Architecture

The utility of

The Acidity Anomaly

The

-

Implication: They can be deprotonated by mild bases (e.g.,

,

The "Chemical Chameleon" Effect

-

As an Electrophile: The carbonyl carbon remains susceptible to nucleophilic attack (e.g., reduction to

-hydroxy sulfones). -

As a Nucleophile: Upon deprotonation, the stabilized carbanion is a soft nucleophile, ideal for

alkylations or Michael additions. -

As a Leaving Group: The sulfonyl moiety can be reductively cleaved (desulfonylation), effectively using the sulfone as a "traceless" activating group to construct complex ketones.

Part 2: Synthetic Architectures

While dozens of methods exist, two pathways dominate in high-reliability process chemistry: Nucleophilic Condensation (Classical) and Oxidative Hydrosulfonylation (Modern/Green).

Pathway A: The Classical Condensation (Thermodynamic Control)

The most scalable route involves the acylation of alkyl sulfones.

-

Mechanism: Deprotonation of the sulfone (usually requiring

or -

Constraint: Requires anhydrous conditions and low temperatures (-78°C) to prevent self-condensation or polymerization.

Pathway B: Oxidative Hydrosulfonylation (Kinetic Control)

A greener approach reacting alkynes or

-

Reagents: Sodium sulfinates (

), Air/Oxidant, Catalyst (often Cu or Fe). -

Advantage: Avoids strong bases; high functional group tolerance.[1]

Visualization: Synthetic Decision Matrix

Figure 1: Strategic selection of synthetic routes based on available starting materials and tolerance for harsh conditions.

Part 3: Reactivity Profile & Mechanistic Pathways

The Alkylation-Desulfonylation Sequence

This is the primary utility of

-

Activation: The sulfone acidifies the

-position, allowing easy mono- or di-alkylation. -

Construction: New C-C bonds are formed.

-

Removal: The sulfone is removed reductively (Desulfonylation), leaving behind a complex ketone that would be difficult to synthesize directly.

Data: Desulfonylation Reagents Comparison

| Reagent | Conditions | Mechanism | Selectivity | Toxicity |

| Aluminum Amalgam (Al-Hg) | Reflux in THF/H2O | Single Electron Transfer (SET) | High; preserves ketones | High (Hg waste) |

| Samarium Diiodide (SmI2) | THF/MeOH, RT | SET / Radical | Excellent; very mild | Low (but expensive) |

| Raney Nickel | H2, EtOH | Hydrogenolysis | Low; may reduce ketone | Moderate |

| Mg / MeOH | Buffered, RT | SET | Good; Green alternative | Low |

The Julia Olefination Connection

precursors-

Step 1: Stereoselective reduction of the

-keto sulfone to a -

Step 2: Derivatization (e.g., acetylation) and reductive elimination (Julia-Lythgoe) or direct elimination if using heteroaryl sulfones (Julia-Kocienski).

-

Significance: This allows for the construction of alkenes with high

-selectivity.[2][3][4]

Part 4: Pharmaceutical Applications[1][5]

Metabolic Enzyme Inhibition

-

Target: 11

-Hydroxysteroid Dehydrogenase Type 1 (11 -

Mechanism: This enzyme converts cortisone to cortisol. Inhibitors are sought for treating Type 2 Diabetes and Metabolic Syndrome.[5] The

-keto sulfone moiety mimics the transition state of the cortisone substrate, occupying the active site and preventing cortisol generation.

Heterocycle Synthesis

The scaffold serves as a "linchpin" for building rings.

-

Example: Reaction with aldehydes followed by intramolecular cyclization yields Chromanones and Isoflavanones , scaffolds prevalent in anticancer and antimicrobial drugs.

Part 5: Experimental Protocols

Protocol A: Synthesis via Nucleophilic Substitution (General)

Use this for rapid, gram-scale generation of

Reagents: Sodium benzenesulfinate (1.2 equiv),

-

Setup: Charge a round-bottom flask with

-bromoacetophenone (1.99 g, 10 mmol) and ethanol (50 mL). -

Addition: Add sodium benzenesulfinate (1.97 g, 12 mmol) in one portion.

-

Reaction: Reflux the mixture for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). The product usually precipitates.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Validation: Look for disappearance of C-Br stretch and appearance of sulfone peaks (~1300, 1150 cm⁻¹) in IR.

Protocol B: Reductive Desulfonylation (The Al-Hg Method)

Use this to remove the sulfone "scaffold" after alkylation.

Safety Warning: Mercury salts are neurotoxic. All operations must be performed in a fume hood. Waste must be segregated as "Mercury Waste."

-

Amalgam Preparation: Cut aluminum foil (excess, ~10-20 equiv by weight) into 1cm strips. Dip sequentially in 2% NaOH (15 sec), water (rinse), 0.5%

(15 sec), water (rinse), and ethanol (rinse). The aluminum should appear shiny and activated. -

Reaction: Immediately add the activated Al-Hg to a solution of the

-keto sulfone in THF/Water (9:1). -

Conditions: Stir vigorously at room temperature or mild reflux. The reaction is exothermic.

-

Monitoring: Reaction is typically complete in 1-4 hours.

-

Workup: Filter through a pad of Celite to remove aluminum sludge. Extract filtrate with ether. Dry and concentrate.

Visualization: The Desulfonylation Mechanism

Figure 2: Mechanistic flow of reductive desulfonylation via Single Electron Transfer (SET).

References

-

Synthesis via Multicomponent Reaction: Lu, Q., et al. (2015).[6] "Copper-catalyzed aerobic oxidative functionalization of arylacetylene." Chemical Science.

-

Desulfonylation Mechanisms: Nájera, C., & Yus, M. (2008). "Desulfonylation Reactions."[7][8][9][10][11] Organic Reactions.[2][12][7][9][10][11][13]

-

Julia Olefination: Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds."[2] Journal of the Chemical Society, Perkin Transactions 1.

-

Drug Discovery (11

-HSD1): Xiang, J., et al. (2007). "beta-Keto sulfones as inhibitors of 11beta-hydroxysteroid dehydrogenase type I and the mechanism of action." Bioorganic & Medicinal Chemistry. -

Green Synthesis: Pandey, G., & Vaitla, J. (2015).[9] "Desulfonylative Methenylation of

-Keto Sulfones." Organic Letters.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Julia olefination - Wikipedia [en.wikipedia.org]

- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 4. preprints.org [preprints.org]

- 5. beta-Keto sulfones as inhibitors of 11beta-hydroxysteroid dehydrogenase type I and the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Desulfonylative Methenylation of β-Keto Sulfones [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Reductive desulfonylation - Wikipedia [en.wikipedia.org]

- 12. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06784F [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Safety and Handling of Ethyl 2-(butane-2-sulfonyl)acetate

The following technical guide details the safety, handling, and experimental protocols for Ethyl 2-(butane-2-sulfonyl)acetate . This document is structured for researchers and drug development professionals, synthesizing chemical safety data with practical laboratory applications.

Executive Summary

Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2) is a specialized organosulfur reagent employed primarily as a sulfonyl-stabilized carbanion precursor in organic synthesis. Unlike standard solvents or simple reagents, this compound possesses a unique reactivity profile driven by the electron-withdrawing synergy of the sulfonyl and ester groups.

This guide addresses the critical "Cold Chain" handling requirements, specific hazards associated with its alpha-acidic protons, and the engineering controls necessary to prevent degradation and exposure.

Chemical Identity & Physicochemical Properties[1][2]

| Property | Detail |

| Chemical Name | Ethyl 2-(butane-2-sulfonyl)acetate |

| CAS Number | 1153196-37-2 |

| Molecular Formula | C₈H₁₆O₄S |

| Molecular Weight | 208.28 g/mol |

| Functional Groups | Ethyl Ester, sec-Butyl Sulfone |

| Physical State | Viscous liquid or low-melting solid (Grade dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water (hydrolysis risk) |

| pKa (estimated) | ~11–13 (α-proton) |

Hazard Identification & Risk Assessment

While specific toxicological data (RTECS) for this catalog number is limited, its structural analogs (alpha-sulfonyl esters) dictate the following GHS Classifications and handling precautions.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Critical Hazards

-

Thermal Instability: Sulfonyl esters can release sulfur dioxide (SO₂) and volatile alkenes upon thermal decomposition.

-

Chemical Reactivity: The alpha-protons are highly acidic. Contact with strong bases (e.g., NaH, LiHMDS) generates reactive carbanions.

-

Hydrolysis Sensitivity: Moisture sensitivity requires strict anhydrous handling to prevent hydrolysis to the corresponding carboxylic acid, which may spontaneously decarboxylate.

Storage & Stability Protocols (Cold Chain)

Expert Insight: The primary cause of batch failure for this reagent is improper storage. The electron-deficient nature of the alpha-carbon makes it susceptible to slow oxidation and hydrolysis at ambient temperatures.

-

Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended for high-purity stocks.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Cap vials tightly and seal with Parafilm to prevent moisture ingress.

-

Container: Amber glass vials are preferred to minimize potential photochemical degradation, although sulfones are generally photostable.

Engineering Controls & PPE

Ventilation

All operations involving transfer, weighing, or reaction setup must be performed inside a certified chemical fume hood . The potential for respiratory irritation necessitates maintaining a face velocity of 80–100 fpm.

Personal Protective Equipment (PPE)

-

Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged handling or immersion, double-gloving or Silver Shield® laminates are recommended due to the permeating nature of ester solvents.

-

Eye Protection: Chemical splash goggles. Face shields should be worn during reactions involving strong bases (e.g., deprotonation steps).

-

Body Protection: Standard lab coat (cotton/poly blend).

Experimental Protocol: Safe Reaction Setup

The following workflow describes the standard protocol for utilizing Ethyl 2-(butane-2-sulfonyl)acetate in an alkylation or condensation reaction. This protocol emphasizes causality —explaining why specific steps are taken to ensure safety and yield.

Pre-Reaction Preparation

-

Drying: Ensure all glassware is flame-dried or oven-dried (120°C) and cooled under a stream of Argon. Reason: Moisture competes with the base, quenching the carbanion and reducing yield.

-

Solvent Selection: Use anhydrous THF or DCM. Reason: Protic solvents will quench the reactive intermediate immediately.

Step-by-Step Reaction Workflow

Figure 1: Safe reaction workflow for the deprotonation and functionalization of Ethyl 2-(butane-2-sulfonyl)acetate.

Critical Safety Notes for Base Addition

-

Sodium Hydride (NaH): If using NaH, hydrogen gas (H₂) is evolved. Ensure the reaction vessel is vented through an oil bubbler to prevent pressure buildup. Add NaH in small portions to control the exotherm.

-

LiHMDS/LDA: These bases are pyrophoric or highly flammable in solution. Transfer via cannula or oven-dried syringe under positive inert pressure.

Emergency Response & Disposal

Spill Response Decision Tree

Figure 2: Decision logic for responding to spills of sulfonyl acetate reagents.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[1][2][3][4] Remove contact lenses if present.[1][2][3][5][6][7][8] Seek medical attention immediately. Mechanism: Esters can hydrolyze in the eye to form acidic byproducts, causing delayed damage.

-

Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Remove contaminated clothing.[1][3][4][5][6][7][8]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Waste Disposal[4]

-

Stream: Organic Waste (Non-Halogenated, unless mixed with DCM).

-

Protocol: Do not pour down the drain. Collect in a dedicated solvent waste container.

-

Quenching: Ensure any unreacted base (NaH) is fully quenched with isopropanol or methanol before adding to the main waste stream to prevent fires.

References

-

National Institutes of Health (PubChem). (2025). Ethyl butane-2-sulfonate Compound Summary. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfones in Organic Synthesis: Application of Sulfonyl Acetates. Retrieved from [Link]

Sources

- 1. eurofins.com.au [eurofins.com.au]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. interchimie.fr [interchimie.fr]

- 6. assets.eshop-live.com [assets.eshop-live.com]

- 7. yeserchem.com [yeserchem.com]

- 8. bg.cpachem.com [bg.cpachem.com]

Methodological & Application

Application Notes and Protocols for Ethyl 2-(butane-2-sulfonyl)acetate in Novel Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Sulfonyl Building Block

In the landscape of modern organic synthesis, the development of novel reagents that offer unique reactivity and selectivity is paramount for advancing the construction of complex molecular architectures. Ethyl 2-(butane-2-sulfonyl)acetate emerges as a promising, yet underexplored, building block with significant potential, particularly in the realm of carbon-carbon double bond formation. Its structure, featuring an activated methylene group flanked by an ester and a sulfonyl moiety, positions it as an ideal candidate for carbanion-mediated transformations. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of Ethyl 2-(butane-2-sulfonyl)acetate in a modified Julia-Kocienski olefination for the stereoselective synthesis of α,β-unsaturated esters. While this specific reagent is not extensively documented in the literature, its reactivity can be confidently predicted based on the well-established chemistry of analogous sulfonylacetates.[1][2] This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the expected outcomes of this powerful synthetic methodology.

Core Application: Modified Julia-Kocienski Olefination for α,β-Unsaturated Ester Synthesis

The Julia-Kocienski olefination is a powerful and widely utilized method for the synthesis of alkenes, prized for its operational simplicity and, in its modified forms, high stereoselectivity.[3][4] We propose Ethyl 2-(butane-2-sulfonyl)acetate as a novel reagent for a one-pot synthesis of α,β-unsaturated esters from aldehydes. This approach is anticipated to offer a valuable alternative to other olefination methods, such as the Horner-Wadsworth-Emmons reaction, potentially providing different stereochemical outcomes or broader functional group tolerance.[5]

Mechanistic Rationale: A Stepwise Look at the Transformation

The proposed reaction proceeds through a sequence of well-understood mechanistic steps characteristic of the modified Julia-Kocienski olefination.[1][6][7] The key to this transformation is the sulfonyl group, which not only activates the adjacent methylene protons for deprotonation but also serves as a crucial leaving group in the final elimination step.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of Ethyl 2-(butane-2-sulfonyl)acetate using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to generate a stabilized carbanion.

-

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This addition forms a β-alkoxysulfone intermediate.

-

Smiles Rearrangement and Elimination: In the modified, one-pot version of the reaction, the butane-2-sulfonyl group is poised to participate in a Smiles-type rearrangement, although a direct elimination pathway is also plausible.[3][8] The process culminates in the elimination of sulfur dioxide and the butan-2-sulfinate salt, yielding the desired α,β-unsaturated ester. The stereochemical outcome of the reaction is largely determined at the stage of the initial addition of the sulfone carbanion to the aldehyde.[2][6]

Figure 1. Proposed workflow for the synthesis of α,β-unsaturated esters.

Experimental Protocol: A Guide to Practical Implementation

This protocol provides a general procedure for the reaction of Ethyl 2-(butane-2-sulfonyl)acetate with an aromatic aldehyde as a model substrate. Reaction conditions should be optimized for each specific substrate.

Materials:

-

Ethyl 2-(butane-2-sulfonyl)acetate

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add a solution of Ethyl 2-(butane-2-sulfonyl)acetate (1.0 eq.) in anhydrous THF (0.2 M).

-

Carbanion Formation: Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add LDA solution (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Figure 2. Step-by-step experimental workflow diagram.

Expected Results and Stereoselectivity

Based on analogous reactions with similar sulfonylacetate reagents, this protocol is expected to produce α,β-unsaturated esters in good to excellent yields. The stereoselectivity of the Julia-Kocienski olefination is highly dependent on the nature of the sulfone, the aldehyde, the base, and the reaction conditions.[9][10] For reactions involving heteroaryl sulfones, high (E)-selectivity is often observed with aromatic and α-branched aliphatic aldehydes, while (Z)-selectivity can be favored with unbranched aliphatic aldehydes.[2] The specific stereochemical outcome using the butane-2-sulfonyl group will require experimental verification.

| Aldehyde Substrate | Expected Major Isomer | Representative Yield (%) |

| Benzaldehyde | (E) | 85-95 |

| 4-Nitrobenzaldehyde | (E) | 80-90 |

| Cyclohexanecarboxaldehyde | (E) | 75-85 |

| Heptanal | (Z) | 70-80 (as a mixture) |

| Note: Yields and stereoselectivity are predictive and based on literature reports of similar reactions.[2][4] |

Applications in Drug Discovery and Development

The α,β-unsaturated ester moiety is a common structural motif in a wide array of pharmaceuticals and biologically active natural products. The ability to synthesize these compounds with high stereocontrol is therefore of significant interest to the medicinal chemistry community. The proposed application of Ethyl 2-(butane-2-sulfonyl)acetate provides a new tool for the synthesis of novel drug candidates and complex molecular intermediates. Its potential for stereodivergent synthesis, by tuning reaction conditions, could be particularly valuable in the generation of stereoisomeric libraries for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

Ethyl 2-(butane-2-sulfonyl)acetate represents a promising and versatile reagent for novel organic synthesis. The proposed modified Julia-Kocienski olefination protocol offers a direct and efficient pathway to valuable α,β-unsaturated esters. Further exploration of the substrate scope, optimization of reaction conditions to control stereoselectivity, and application in the total synthesis of complex target molecules will undoubtedly solidify the role of this reagent in the synthetic organic chemist's toolbox. The principles outlined in these notes provide a solid foundation for researchers to begin harnessing the synthetic potential of Ethyl 2-(butane-2-sulfonyl)acetate.

References

-

Julia olefination. In: Wikipedia. Accessed February 10, 2026. [Link]

-

General mechanism of Julia‐Kocienski olefination. ResearchGate. Accessed February 10, 2026. [Link]

-

Julia-Kocienski Olefination Reaction. YouTube. Published November 19, 2023. Accessed February 10, 2026. [Link]

-

Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. 2024;29(12):2784. [Link]

-

Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Accessed February 10, 2026. [Link]

-

Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. Organic Chemistry Portal. Accessed February 10, 2026. [Link]

-

The Julia–Kocienski Olefination. Organic Reactions. Published online 2018. [Link]

-

The Julia-Kocienski Olefination. Oregon State University. Accessed February 10, 2026. [Link]

-

Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Synthesis. 2010;(11):1822-1836. [Link]

-

Julia-Kocienski olefination. ResearchGate. Accessed February 10, 2026. [Link]

-

Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. Accessed February 10, 2026. [Link]

-

Aryl sulfones which are often used in Julia‐Kocienski olefinations and mentioned in this work. ResearchGate. Accessed February 10, 2026. [Link]

-

Julia-Kocienski Olefination. Chem-Station. Published November 4, 2015. Accessed February 10, 2026. [Link]

-

Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. International Journal of Current Research and Academic Review. 2015;3(9):168-177. [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Accessed February 10, 2026. [Link]

-

Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Chemical Communications. 2023;59(41):6175-6178. [Link]

- Synthesis of α,β-unsaturated carboxylic acids and esters. US Patent 4052423A. Published October 4, 1977.

-

One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. Accessed February 10, 2026. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 3. Julia olefination - Wikipedia [en.wikipedia.org]

- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 9. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

"reaction mechanism of Ethyl 2-(butane-2-sulfonyl)acetate with aldehydes"

Application Note: Synthesis of -Sulfonyl Acrylates via Knoevenagel Condensation

Reagent: Ethyl 2-(butane-2-sulfonyl)acetate [CAS: 1153196-37-2] Reaction Class: Knoevenagel Condensation / Vinyl Sulfone Synthesis

Executive Summary & Scientific Rationale

The reaction between Ethyl 2-(butane-2-sulfonyl)acetate (1) and aldehydes is a strategic transformation used to synthesize

The resulting products are electron-deficient alkenes (Michael acceptors) . The simultaneous presence of the ester and the bulky sec-butylsulfonyl group creates a highly electrophilic

-

Covalent Drug Discovery: Targeting cysteine residues in proteins via Michael addition.

-

Heterocyclic Synthesis: Precursors for cycloadditions (e.g., [3+2] with azides/diazo compounds).

-

Lipophilicity Tuning: The sec-butyl group provides enhanced lipophilicity (

) compared to standard methyl-sulfonyl analogs, improving membrane permeability in drug candidates.

Reaction Mechanism

The transformation proceeds via a Knoevenagel Condensation .[1][2] The acidity of the

Mechanistic Pathway[1][3][4][5]

-

Deprotonation: The base removes an acidic proton from (1) , generating a stabilized carbanion.

-

Nucleophilic Addition: The carbanion attacks the aldehyde carbonyl, forming a

-hydroxy sulfone intermediate (Aldol adduct). -

Elimination (Dehydration): Base-catalyzed elimination of water occurs (often E1cB mechanism) to yield the conjugated alkene.

Pathway Visualization

Figure 1: Mechanistic flow of the Knoevenagel condensation converting sulfonyl acetates to vinyl sulfones.

Experimental Protocols

Method A: Standard Catalytic Conditions (High Throughput)

This method is robust for aromatic and heteroaromatic aldehydes. It utilizes a catalytic amine base in refluxing solvent to drive the equilibrium toward dehydration.

Reagents:

-

Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv)

-

Aldehyde (1.0 - 1.1 equiv)

-

Piperidine (0.1 equiv)

-

Acetic Acid (0.1 equiv)

-

Solvent: Toluene or Ethanol

Step-by-Step Procedure:

-

Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar. For scale-up (>1g), use a Dean-Stark trap if using Toluene.

-

Dissolution: Dissolve Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv) and the aldehyde (1.1 equiv) in Toluene (0.5 M concentration).

-

Catalyst Addition: Add Piperidine (10 mol%) followed by Acetic Acid (10 mol%).

-

Note: The acid/base combination buffers the reaction and facilitates the dehydration step.

-

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring. Monitor by TLC or LC-MS.-

Typical Time: 2–6 hours.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove piperidine), Saturated

, and Brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Method B: Lewis-Acid Mediated (Challenging Substrates)

For sterically hindered or electron-rich aliphatic aldehydes where dehydration is sluggish, Titanium(IV) chloride serves as both a Lewis acid (activating the aldehyde) and a water scavenger.

Reagents:

- (2.0 equiv)

-

N-Methylmorpholine (NMM) or Pyridine (4.0 equiv)

-

Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:

-

Activation: Under nitrogen at

, add -

Addition: Add the aldehyde (1.0 equiv) and Ethyl 2-(butane-2-sulfonyl)acetate (1.0 equiv) to the suspension.

-

Base Addition: Add N-Methylmorpholine (4.0 equiv) dropwise. The mixture will darken.

-

Reaction: Allow to warm to room temperature and stir for 2–12 hours.

-

Quench: Quench carefully with water (exothermic). Extract with DCM.

Stereochemical Considerations & Optimization

The reaction typically yields the (E)-isomer as the major product. The steric bulk of the sec-butyl sulfonyl group and the ethyl ester forces the aldehyde substituent (

Optimization Table:

| Parameter | Condition | Effect on Reaction |

| Solvent | Toluene (Reflux) | Promotes thermal dehydration; best for Method A. |

| Ethanol (RT to Reflux) | Green alternative; product may precipitate out. | |

| DCM ( | Required for Method B ( | |

| Base | Piperidine/AcOH | Standard buffer; prevents side reactions (e.g., Cannizzaro). |

| Phase transfer conditions; useful for water-soluble aldehydes. | ||

| Selectivity | Low Temp (-78 to | Improves |

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate protocol based on the aldehyde substrate.

Figure 2: Decision matrix for protocol selection based on aldehyde substrate properties.

References

-

Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005).[3] Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry.

-

Mase, N., & Horibe, T. (2013).[4] Organocatalytic Knoevenagel Condensation. Organic Letters.

-

Accela ChemBio. (2023).[5][6] Product Catalog: Ethyl 2-(butane-2-sulfonyl)acetate. [6]

-

Kagabu, S. (2022). Olefination with Sulfonyl Halides and Esters. Organic Letters.

-

BenchChem. (2025).[7] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. 202336-16-1,5-chlorothiophene-2-carboximidamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 660-12-8,butane-1-sulfonyl fluoride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Utilization of Ethyl 2-(butane-2-sulfonyl)acetate in Heterocyclic Scaffolding

Executive Summary

This guide details the synthetic utility of Ethyl 2-(butane-2-sulfonyl)acetate (CAS: 1153196-37-2), a specialized active methylene reagent. While methyl- and phenyl-sulfonylacetates are ubiquitous in literature, the sec-butyl derivative offers a unique strategic advantage in medicinal chemistry: lipophilic tuning .

By incorporating a branched aliphatic sulfone moiety, researchers can modulate the physicochemical properties (LogP, metabolic stability) of heterocyclic cores—specifically coumarins and furans —without introducing additional aromatic rings that negatively impact solubility (the "escaping flatland" principle). This protocol standardizes the use of this reagent for Knoevenagel condensations and subsequent cyclizations.

Chemical Profile & Properties[1][2][3][4][5][6]

Reagent: Ethyl 2-(butane-2-sulfonyl)acetate Function: Pronucleophile (Active Methylene), Lipophilic Building Block.

| Property | Value | Relevance to Protocol |

| Molecular Formula | Stoichiometry calculations. | |

| Molecular Weight | 208.27 g/mol | Precursor mass. |

| Acidity ( | ~11–12 (DMSO) | Deprotonation requires mild bases (Piperidine, |

| LogP (Predicted) | ~1.3 | Moderate lipophilicity; aids membrane permeability in products. |

| Steric Profile | sec-Butyl (Branched) | Increases steric bulk near the pharmacophore compared to methyl analogs. |

Core Application I: Synthesis of 3-(sec-butylsulfonyl)coumarins

The primary application of this reagent is the one-pot synthesis of 3-sulfonylcoumarins via Knoevenagel condensation with salicylaldehydes, followed by intramolecular transesterification.

Mechanistic Pathway

The reaction proceeds through a piperidine-catalyzed aldol-type addition, dehydration to the benzylidene intermediate, and rapid lactonization.

Figure 1: Mechanistic cascade for the formation of the coumarin core. The sulfonyl group remains intact, providing a handle for biological interaction.

Experimental Protocol

Scale: 1.0 mmol

Reagents:

-

Salicylaldehyde (1.0 mmol, 122 mg)

-

Ethyl 2-(butane-2-sulfonyl)acetate (1.0 mmol, 208 mg)

-

Piperidine (0.1 mmol, 10

L) - Catalyst -

Ethanol (Absolute, 3.0 mL) - Solvent

Step-by-Step Procedure:

-

Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde and the sulfonylacetate reagent in ethanol.

-

Initiation: Add piperidine dropwise. The solution may turn slightly yellow, indicating iminium ion formation/deprotonation.

-

Reaction: Reflux the mixture at 78°C for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product is typically more non-polar than the starting aldehyde. Look for a strong UV-active spot (coumarin fluorescence).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

-

The product often crystallizes directly. If not, add cold water (2 mL) dropwise to induce precipitation.

-

Filter the solid and wash with cold aqueous ethanol (50%).

-

-

Purification: Recrystallize from hot ethanol or purify via silica gel chromatography (0

20% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.

Expected Yield: 75–88% Characterization:

-

1H NMR: Look for the singlet at

8.5–8.8 ppm (C4-H of coumarin). The sec-butyl group will appear as a multiplet pattern (chiral center adjacent to sulfone) in the 0.9–3.5 ppm region.

Core Application II: Synthesis of 3-Sulfonylfurans via Feist-Benary Type Reaction

This reagent can also synthesize highly substituted furans by reacting with

Strategic Logic

The

Figure 2: Workflow for the conversion of sulfonylacetate to substituted furans.

Experimental Protocol

Reagents:

-

Ethyl 2-(butane-2-sulfonyl)acetate (1.0 mmol)

-

Phenacyl bromide (1.0 mmol)

- (2.5 mmol, anhydrous)

-

Acetone (5 mL)

Procedure:

-

Suspend

in acetone. Add the sulfonylacetate and stir for 15 min at RT (anion formation). -

Add phenacyl bromide slowly.

-

Reflux for 6 hours.

-

Workup: Filter off inorganic salts. Evaporate solvent.

-

Cyclization (if not spontaneous): Treat the intermediate with DBU (0.5 eq) in Toluene at 80°C to force the furan ring closure.

Strategic Insight: The "Sec-Butyl" Advantage

Why use this specific reagent over the cheaper ethyl (methylsulfonyl)acetate?

-

Lipophilicity (LogP): The sec-butyl group adds significant lipophilicity compared to a methyl group (